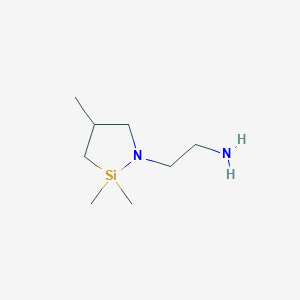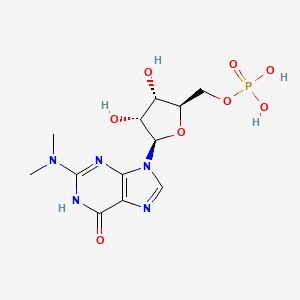![molecular formula C₁₄H₁₉BrO₉ B1145030 [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate CAS No. 10225-48-6](/img/structure/B1145030.png)
[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate
説明
[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate is a chemical compound with the molecular formula C13H17BrO8 It is an ester derivative of oxane, featuring multiple acetoxy groups and a bromomethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate typically involves the acetylation of a precursor molecule, followed by bromination. One common method includes the following steps:
Acetylation: The precursor molecule, such as a hydroxylated oxane, is reacted with acetic anhydride in the presence of a catalyst like pyridine to introduce acetoxy groups.
Bromination: The acetylated intermediate is then treated with a brominating agent, such as N-bromosuccinimide (NBS), under light or heat to introduce the bromomethyl group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the bromomethyl group, to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Major Products Formed:
Substitution: Products include azido derivatives, thiocyanate derivatives, and other substituted oxanes.
Hydrolysis: Products include hydroxylated oxanes.
Oxidation: Products include oxane carboxylic acids and oxane aldehydes.
Chemistry:
Organic Synthesis: this compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The bromomethyl group can be used to attach the compound to biomolecules, facilitating the study of biological processes.
Medicine:
Drug Development: The compound’s derivatives are explored for their potential therapeutic properties, including antiviral and anticancer activities.
Industry:
Material Science: The compound is investigated for its potential use in the development of novel materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate involves its ability to undergo nucleophilic substitution reactions, which can modify biomolecules or other substrates. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating the formation of new chemical bonds. This reactivity is harnessed in various applications, from drug development to material science.
類似化合物との比較
- [4,5,6-Trihydroxy-2-(bromomethyl)oxan-3-yl] acetate
- [4,5,6-Triacetyloxy-2-(chloromethyl)oxan-3-yl] acetate
- [4,5,6-Triacetyloxy-2-(iodomethyl)oxan-3-yl] acetate
Comparison:
- Reactivity: The bromomethyl group in [4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate is more reactive than the chloromethyl group but less reactive than the iodomethyl group.
- Applications: While all these compounds can be used in organic synthesis, the specific choice depends on the desired reactivity and the nature of the nucleophiles involved.
- Stability: The acetoxy groups provide stability to the molecule, making it easier to handle and store compared to its hydroxylated counterpart.
特性
IUPAC Name |
[4,5,6-triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrO9/c1-6(16)20-11-10(5-15)24-14(23-9(4)19)13(22-8(3)18)12(11)21-7(2)17/h10-14H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJAPWODGPODCIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70907294 | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-34-4, 10225-48-6 | |
| Record name | NSC403474 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC403473 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403473 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,3,4-Tetra-O-acetyl-6-bromo-6-deoxyhexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70907294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B1144949.png)




